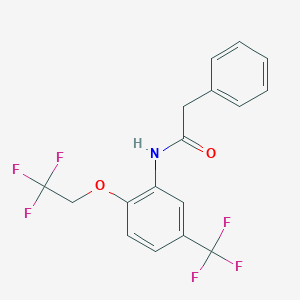
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide, also known as BFM-3, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of drug discovery. BFM-3 belongs to the family of sulfonamide compounds and is known to exhibit a wide range of biological activities.
Wirkmechanismus
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits its biological activity by binding to the active site of enzymes and inhibiting their activity. For example, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide binds to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide inhibits the activity of histone deacetylase by binding to its active site. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide also exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide also has some limitations. It is a relatively new compound, and its biological activity is not fully understood. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has not been extensively studied in vivo, and its toxicity profile is not well-established.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide. One direction is to study its potential application in the treatment of Alzheimer's disease. Another direction is to study its potential application in the treatment of inflammatory diseases. Moreover, future research can focus on studying the toxicity profile of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide and its potential side effects. Furthermore, research can focus on developing more potent derivatives of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide with improved biological activity. Overall, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has significant potential for application in drug discovery, and further research is needed to fully understand its biological activity and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide involves the reaction of 4-bromophenylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is purified using column chromatography to obtain pure N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been extensively studied for its potential application in drug discovery. It has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, matrix metalloproteinase, and histone deacetylase. N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has also been found to exhibit anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. Moreover, N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide has been studied for its potential application in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Eigenschaften
Molekularformel |
C13H11BrFNO2S |
|---|---|
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-11-4-2-10(14)3-5-11/h2-8,16H,1H3 |
InChI-Schlüssel |
ANKGCFBRZSFTPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoro-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284126.png)
![2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284128.png)
![ethyl 4,5-dimethyl-2-({[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B284131.png)
![1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-phenylpropyl sulfide](/img/structure/B284133.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284135.png)
![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B284153.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B284158.png)
![N-[4-(propylsulfamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B284163.png)
![N-[6-(1-piperidinyl)-4-pyrimidinyl]-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284167.png)